N-[1-(adamantan-1-yl)propylidene]hydroxylamine

Catalog No.
S12267206
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(adamantan-1-yl)propylidene]hydroxylamine

Product Name

N-[1-(adamantan-1-yl)propylidene]hydroxylamine

IUPAC Name

N-[1-(1-adamantyl)propylidene]hydroxylamine

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3

InChI Key

LLFZJPRDIIBXIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C12CC3CC(C1)CC(C3)C2

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a chemical compound characterized by the presence of an adamantane moiety, which is known for its unique three-dimensional structure and stability. This compound features a hydroxylamine functional group, which is notable for its ability to participate in various

  • Condensation Reactions: It can react with carbonyl compounds to form oximes, which are valuable intermediates in organic synthesis.
  • Reductive Reactions: Hydroxylamines can be reduced to amines, providing a pathway for the synthesis of various nitrogen-containing compounds.
  • Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds or further oxidized to nitro compounds under specific conditions.

These reactions highlight the versatility of N-[1-(adamantan-1-yl)propylidene]hydroxylamine in synthetic organic chemistry.

Research indicates that compounds containing hydroxylamine groups exhibit various biological activities, including:

  • Antimicrobial Properties: Hydroxylamines have been studied for their potential as antimicrobial agents.
  • Antioxidant Activity: They may act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
  • Pharmacological

N-[1-(adamantan-1-yl)propylidene]hydroxylamine has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural properties, it may serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: It can act as a building block in synthesizing more complex organic molecules.
  • Material Science: Its unique structure could be utilized in developing novel materials with specific properties.

The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine can be achieved through several methods:

  • Condensation of Adamantane Derivatives: The reaction of adamantane derivatives with propanal or propanone followed by treatment with hydroxylamine hydrochloride can yield the desired compound.
  • Direct Hydroxylamination: The direct reaction of adamantane with hydroxylamine under acidic or basic conditions may also produce N-[1-(adamantan-1-yl)propylidene]hydroxylamine.
  • Use of Catalysts: Catalytic methods involving transition metals may enhance the efficiency of the synthesis process.

These methods reflect the adaptability of synthetic strategies available for this compound.

Studies on the interactions of N-[1-(adamantan-1-yl)propylidene]hydroxylamine with biological targets are crucial for understanding its potential pharmacological effects. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.

These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with N-[1-(adamantan-1-yl)propylidene]hydroxylamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(2-hydroxyethyl)adamantaneHydroxyethyl group attached to adamantanePotential use in drug delivery systems
2-aminoadamantaneAmino group on adamantaneKnown for neuroprotective properties
Adamantane-derived oximesOxime functional group derived from adamantaneExhibits antimicrobial activity

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is unique due to its combination of the adamantane structure with a propylene linkage and hydroxylamine functionality, which may impart distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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